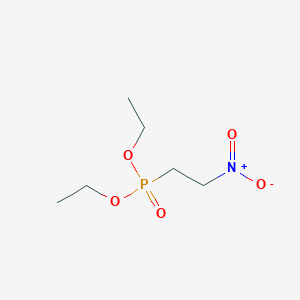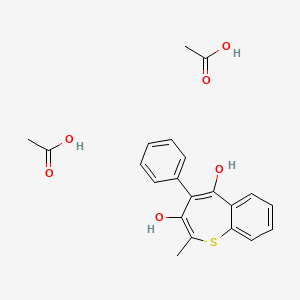![molecular formula C15H16O3S B14455999 [2-(Benzenesulfonyl)-1-methoxyethyl]benzene CAS No. 69333-48-8](/img/structure/B14455999.png)
[2-(Benzenesulfonyl)-1-methoxyethyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Benzenesulfonyl)-1-methoxyethyl]benzene is an organic compound that features a benzenesulfonyl group attached to a methoxyethyl chain, which is further connected to another benzene ring. This compound is part of a broader class of sulfonyl derivatives, known for their diverse applications in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzenesulfonyl)-1-methoxyethyl]benzene typically involves the reaction of benzenesulfonyl chloride with 1-methoxy-2-ethylbenzene under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Benzenesulfonyl)-1-methoxyethyl]benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene rings in the compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
Nucleophilic Substitution: The sulfonyl group can be a site for nucleophilic attack, leading to the formation of sulfonamide or sulfone derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to yield thiols or sulfides.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as amines or alcohols can be used to form sulfonamides or sulfonates.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of the original compound.
Nucleophilic Substitution: Sulfonamide or sulfonate derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Applications De Recherche Scientifique
[2-(Benzenesulfonyl)-1-methoxyethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of [2-(Benzenesulfonyl)-1-methoxyethyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl Chloride: A precursor in the synthesis of sulfonyl derivatives.
Benzenesulfonic Acid: An important intermediate in the production of detergents and dyes.
Methoxybenzenes: Compounds with similar methoxy groups but lacking the sulfonyl functionality.
Uniqueness
[2-(Benzenesulfonyl)-1-methoxyethyl]benzene is unique due to the presence of both the benzenesulfonyl and methoxyethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
69333-48-8 |
|---|---|
Formule moléculaire |
C15H16O3S |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
[2-(benzenesulfonyl)-1-methoxyethyl]benzene |
InChI |
InChI=1S/C15H16O3S/c1-18-15(13-8-4-2-5-9-13)12-19(16,17)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 |
Clé InChI |
PXOVBRDKHCZXLR-UHFFFAOYSA-N |
SMILES canonique |
COC(CS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Acetic acid, [(4-iodophenyl)amino]oxo-, ethyl ester](/img/structure/B14455932.png)






![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene](/img/structure/B14455982.png)


